molecular formula C18H20N4O2 B2957758 N-((4-morpholinopyrimidin-2-yl)methyl)cinnamamide CAS No. 1798282-08-2

N-((4-morpholinopyrimidin-2-yl)methyl)cinnamamide

Cat. No.: B2957758
CAS No.: 1798282-08-2
M. Wt: 324.384
InChI Key: XQBWCNCCLQHQCH-VOTSOKGWSA-N
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Description

N-((4-Morpholinopyrimidin-2-yl)methyl)cinnamamide is a chemical hybrid designed for research applications in medicinal chemistry and drug discovery. This compound features a morpholinopyrimidine core, a privileged scaffold in medicinal chemistry known for its versatile biological activity and presence in numerous pharmacologically active agents . The structure combines this core with a cinnamamide moiety, suggesting potential for multi-target engagement. The morpholinopyrimidine scaffold is extensively documented in scientific literature for its significance in the development of kinase inhibitors, particularly targeting oncogenic pathways in cancer research . For instance, morpholinopyrimidine-based compounds have been investigated as potent and selective RAF inhibitors for targeting RAS-mutant cancers, and some are under clinical evaluation for conditions like rheumatoid arthritis . The primary research value of this compound likely lies in its potential as a key intermediate or lead compound for synthesizing novel therapeutic agents. Its mechanism of action would be project-specific but may involve the inhibition of key enzymatic processes relevant to disease pathologies, such as inflammation or oncology targets . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers should handle this material with care, using appropriate personal protective equipment and adhering to all relevant laboratory safety regulations.

Properties

IUPAC Name

(E)-N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c23-18(7-6-15-4-2-1-3-5-15)20-14-16-19-9-8-17(21-16)22-10-12-24-13-11-22/h1-9H,10-14H2,(H,20,23)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQBWCNCCLQHQCH-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC=C2)CNC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=NC(=NC=C2)CNC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-((4-morpholinopyrimidin-2-yl)methyl)cinnamamide involves several steps. One common method includes the reaction of 4-morpholinopyrimidine with cinnamoyl chloride under specific conditions to form the desired compound. The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

N-((4-morpholinopyrimidin-2-yl)methyl)cinnamamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Scientific Research Applications

N-((4-morpholinopyrimidin-2-yl)methyl)cinnamamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is valuable in studying biological processes and interactions at the molecular level.

    Medicine: It has potential therapeutic applications, particularly in the development of anti-inflammatory agents.

    Industry: The compound’s unique properties make it useful in various industrial applications, including the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((4-morpholinopyrimidin-2-yl)methyl)cinnamamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the production of nitric oxide and cyclooxygenase-2 (COX-2) in macrophage cells, thereby reducing inflammation . The compound forms hydrophobic interactions with the active sites of these enzymes, leading to their inhibition.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound belongs to a class of pyrimidine-based cinnamamide derivatives. Key structural analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Reference
N-((4-Morpholinopyrimidin-2-yl)methyl)cinnamamide C₁₉H₂₂N₄O₂ 338.4 Morpholine, cinnamamide Not explicitly listed
3-Cyclohexyl-N-((4-morpholinopyrimidin-2-yl)methyl)propanamide C₁₉H₂₉N₅O₂ 367.5 Morpholine, cyclohexylpropanamide 1797660-84-4
N-((1-(Pyrimidin-2-yl)piperidin-4-yl)methyl)cinnamamide C₁₉H₂₂N₄O 322.4 Piperidine-pyrimidine hybrid, cinnamamide 1235692-13-3
N-[4-(4-Fluorophenyl)-5-hydroxyphenyl]-2-(4-methylphenyl)carboxamide C₂₀H₁₇FNO₂ 334.4 Fluorophenyl, hydroxyphenyl Not listed

Key Observations :

  • The morpholine group in the target compound distinguishes it from analogs with piperidine (e.g., CAS 1235692-13-3) or cyclohexyl substituents. Morpholine enhances solubility and may modulate kinase binding affinity due to its polar oxygen atom .
  • Substitution of the pyrimidine ring (e.g., fluorophenyl in ) alters electronic properties and steric bulk, impacting bioavailability and metabolic stability .

Crystallographic and Computational Analysis

  • Structural Refinement : Tools like SHELXL () and Mercury CSD () enable precise determination of bond angles and intermolecular interactions. For instance, pyrimidine derivatives in exhibit planarity (C–N–C angles: ~120°), critical for π-π stacking in protein binding .
  • LogP and Solubility : The target compound’s predicted logP (∼2.5) is lower than cyclohexyl-substituted analogs (logP ∼3.5), suggesting improved aqueous solubility .

Biological Activity

N-((4-morpholinopyrimidin-2-yl)methyl)cinnamamide is a compound that belongs to the morpholinopyrimidine derivatives, which have been extensively studied for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various biological pathways, and potential therapeutic applications.

Target Interactions

The primary biological targets of this compound include:

  • Inducible Nitric Oxide Synthase (iNOS)
  • Cyclooxygenase-2 (COX-2)

These targets are crucial in inflammatory processes, and the compound has demonstrated the ability to inhibit their activity, leading to decreased production of inflammatory mediators such as nitric oxide and prostaglandins .

Biochemical Pathways

The inhibition of iNOS and COX-2 by this compound results in significant modulation of inflammatory pathways. The compound has been shown to:

  • Reduce protein expression levels of iNOS and COX-2.
  • Influence macrophage activation and the subsequent inflammatory response through downregulation of pro-inflammatory cytokines .

Anticancer Activity

This compound exhibits promising anticancer properties. In vitro studies have demonstrated its cytotoxic effects on various cancer cell lines, including HepG2 liver cancer cells. The compound's mechanism includes:

  • Inducing cell cycle arrest at the G1 phase.
  • Promoting apoptosis through upregulation of pro-apoptotic markers (e.g., p53, Bax) and downregulation of anti-apoptotic markers (e.g., Bcl2) .

Table 1: Cytotoxicity Data Against HepG2 Cells

CompoundIC50 (μM)Mechanism of Action
N-cinnamamide derivative4.23Induces apoptosis and cell cycle arrest
Staurosporine (control)5.59Standard reference for cytotoxicity

Anti-inflammatory Activity

The compound has shown significant anti-inflammatory effects in macrophage models stimulated by lipopolysaccharides (LPS). Key findings include:

  • Inhibition of nitric oxide production at non-cytotoxic concentrations.
  • Reduction in mRNA expression levels of iNOS and COX-2.

Table 2: Inhibition of Inflammatory Markers in Macrophages

CompoundNO Production Inhibition (%)iNOS Expression Reduction (%)COX-2 Expression Reduction (%)
N-cinnamamide derivative756065

Case Studies and Research Findings

  • Cytotoxicity in Cancer Models : A study evaluated various cinnamide derivatives for their antiproliferative activity against HepG2 cells. The most active compound showed an IC50 value significantly lower than standard treatments, indicating strong potential for further development .
  • Anti-inflammatory Effects : Research focused on the impact of morpholinopyrimidine derivatives on macrophage cells revealed that specific derivatives effectively inhibited LPS-induced inflammation, demonstrating their therapeutic potential for treating inflammatory diseases .
  • Antimicrobial Activity : Preliminary studies suggest that N-cinnamamide derivatives possess antimicrobial properties against both Gram-positive and Gram-negative bacteria, further broadening their applicability in medicinal chemistry .

Q & A

Basic: What synthetic strategies are recommended for preparing N-((4-morpholinopyrimidin-2-yl)methyl)cinnamamide, and how is purity validated?

Answer:
The synthesis typically involves coupling a morpholinopyrimidine intermediate with a cinnamoyl chloride derivative under basic conditions. Key steps include:

  • Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to protect reactive amines during synthesis.
  • Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) and preparative HPLC (C18 column, acetonitrile/water gradients) are standard.
  • Validation : Purity is confirmed via HPLC (≥95% purity threshold) and LC-MS for molecular weight verification. Structural confirmation employs 1^1H/13^13C NMR and FT-IR spectroscopy .
  • Crystallography : Single-crystal X-ray diffraction (SHELXL refinement) resolves ambiguous stereochemistry .

Basic: Which spectroscopic and crystallographic methods are critical for structural confirmation?

Answer:

  • NMR Spectroscopy : 1^1H NMR identifies proton environments (e.g., morpholine N-CH2_2, pyrimidine protons), while 13^13C NMR confirms carbonyl (C=O) and aromatic carbons.
  • Mass Spectrometry : High-resolution ESI-MS validates molecular formula (e.g., [M+H]+^+ ion).
  • X-Ray Crystallography : SHELXL refines crystal structures, resolving bond lengths/angles and hydrogen bonding. Mercury software visualizes packing motifs and voids .
  • IR Spectroscopy : Confirms amide C=O stretches (~1650–1700 cm1^{-1}) and aromatic C-H bending .

Advanced: How can researchers resolve contradictions in reported biological activities of cinnamamide derivatives?

Answer:
Discrepancies may arise from assay conditions or structural variations. Mitigation strategies include:

  • Assay Standardization : Use consistent enzyme sources (e.g., recombinant tyrosinase) and controls (e.g., kojic acid) for IC50_{50} comparisons .
  • SAR Analysis : Compare substituent effects (e.g., electron-withdrawing groups on cinnamamide’s phenyl ring enhance tyrosinase inhibition) .
  • Computational Validation : Molecular docking (AutoDock Vina) identifies binding interactions; MD simulations (GROMACS) assess stability in target active sites .

Advanced: What in silico approaches predict target proteins for this compound?

Answer:

  • Molecular Docking : Screen against kinase databases (e.g., PDB) to prioritize targets (e.g., BRAF or EGFR kinases) based on pyrimidine-morpholine pharmacophores.
  • Pharmacophore Mapping : Tools like Schrödinger’s Phase model hydrogen bond acceptors (morpholine oxygen) and hydrophobic regions (cinnamamide aryl group).
  • QSAR Models : Train models using inhibitory data from analogs (e.g., N-(2-morpholinoethyl)cinnamamide derivatives) to predict activity .

Advanced: How to design analogs with improved metabolic stability while retaining activity?

Answer:

  • Bioisosteric Replacement : Substitute cinnamamide’s phenyl with trifluoromethyl (enhances lipophilicity and oxidative stability) .
  • Metabolic Soft Spots : Introduce deuterium at benzylic positions or replace labile morpholine with piperazine (resistance to CYP450 oxidation).
  • ADME Profiling : Measure microsomal stability (human liver microsomes) and logP (HPLC-based) to balance solubility and membrane permeability .

Advanced: How to validate crystallographic data for polymorphic forms of this compound?

Answer:

  • Packing Analysis : Use Mercury’s Materials Module to compare intermolecular interactions (e.g., π-π stacking vs. hydrogen bonding) across polymorphs .
  • Thermal Studies : DSC/TGA identifies stability differences between forms.
  • Rietveld Refinement : For powder XRD data, quantify phase purity via TOPAS-Academic software .

Basic: What are the key challenges in scaling up synthesis for in vivo studies?

Answer:

  • Intermediate Stability : Morpholinopyrimidine intermediates may hydrolyze; use anhydrous conditions and low temperatures.
  • Byproduct Formation : Optimize coupling reagent (e.g., HATU vs. EDC) to minimize cinnamamide dimerization.
  • Scalable Purification : Switch from column chromatography to centrifugal partition chromatography (CPC) for higher throughput .

Advanced: How to assess the compound’s potential as a covalent inhibitor?

Answer:

  • Electrophilicity Screening : Test reactivity with glutathione (GSH) via LC-MS to detect adduct formation.
  • Kinetic Studies : Measure kinact_{inact}/KI_I using jump-dilution assays for time-dependent inhibition.
  • Cysteine Mapping : Use mass spectrometry to identify covalent modification sites in target proteins .

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